(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-21(9-6-16-4-2-1-3-5-16)22-12-10-19(15-22)17-7-8-20-18(14-17)11-13-24-20/h1-9,14,19H,10-13,15H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHODYROPRQXJM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structure features a conjugated enone system, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molar mass of approximately 294.39 g/mol. The presence of the dihydrobenzofuran moiety and the pyrrolidine group suggests that this compound may exhibit unique interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The conjugated double bond system in the enone structure may facilitate electron transfer processes, which can lead to modulation of protein functions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing dihydrobenzofuran structures can inhibit tubulin polymerization, thereby exhibiting antimitotic effects. In vitro assays have demonstrated that such compounds can reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .
Antioxidant Properties
The presence of aromatic systems in the structure may confer antioxidant properties. Compounds with similar functionalities have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Study 1: Anticancer Evaluation
In a study evaluating the anticancer activity of related compounds, one derivative of this compound was tested against a panel of human tumor cell lines. The results showed an IC50 value below 10 µM for several cell lines, indicating potent cytotoxicity . The mechanism was linked to the inhibition of tubulin polymerization, which is critical for mitosis.
Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant capabilities of related dihydrobenzofuran derivatives using DPPH radical scavenging assays. The compounds demonstrated significant scavenging activity, with IC50 values comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative stress.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 294.39 g/mol |
| Anticancer IC50 | < 10 µM (various cell lines) |
| Antioxidant IC50 | Comparable to ascorbic acid |
Scientific Research Applications
Structural Features
The structural framework of this compound includes a benzofuran moiety, a pyrrolidine ring, and a phenylpropene core. These features contribute to its potential interactions with various biological targets.
Antioxidant Activity
Research has indicated that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the benzofuran structure in (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one suggests potential applications in protecting cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .
Neuroprotective Effects
Preliminary studies suggest that compounds containing the benzofuran structure may offer neuroprotective benefits. For instance, analogues have been shown to protect against oxidative stress-induced neuronal injury and may provide therapeutic avenues for neurodegenerative disorders such as Alzheimer's disease . The mechanism likely involves the modulation of oxidative stress pathways and inflammatory responses.
Anti-inflammatory Properties
Chalcone derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases . The structural components may facilitate interaction with inflammatory mediators or enzymes involved in the inflammatory cascade.
Anticancer Potential
The anticancer properties of chalcones are well-documented. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways . The specific interactions of this compound with cancer cell lines warrant further investigation.
Enzyme Inhibition
Research indicates that certain benzofuran derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit acetylcholinesterase, making them potential candidates for treating cognitive disorders . The dual action of modulating neurotransmitter levels while providing neuroprotection could be beneficial in treating Alzheimer's disease.
Table 1: Summary of Biological Activities
Notable Research Findings
Recent studies have highlighted the importance of structure-function relationships in determining the biological activity of chalcone derivatives. Researchers have synthesized various analogues to optimize their pharmacological profiles, focusing on enhancing potency and selectivity against specific targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Electronic and Physicochemical Properties
- Electron-Deficient Propenone Backbone: Present in all analogs, enabling nucleophilic attack or Michael addition reactions.
- Rigidity vs.
- Lipophilicity: Methoxy (3FP) and dihydroxy () groups modulate solubility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrolidine-benzofuran core via nucleophilic substitution or cyclization reactions .
- Step 2 : Introduction of the α,β-unsaturated ketone moiety via Claisen-Schmidt condensation, using a base (e.g., NaOH) to facilitate aldol addition followed by dehydration .
- Optimization : Solvent choice (e.g., ethanol vs. THF), temperature control (60–80°C), and stoichiometric ratios of reactants (e.g., 1:1.2 for ketone:aldehyde) critically affect yield. For example, THF may improve solubility of aromatic intermediates compared to polar solvents .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the (2E)-configuration via coupling constants ( for trans-alkene protons) and aromatic substitution patterns .
- IR : Stretching frequencies at ~1650–1700 cm validate the carbonyl group, while absence of broad O–H peaks ensures dehydration completeness .
- HPLC/MS : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm, coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]) .
Q. How can researchers design initial biological activity screenings for this compound?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., benzofuran-pyrrolidine hybrids often target kinases or GPCRs) .
- In Vitro Assays : Use cell viability (MTT assay) for cytotoxicity profiling and enzymatic inhibition studies (e.g., fluorescence-based kinase assays) at 1–100 µM concentrations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to isolate compound-specific effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, which correlate with reactivity and binding affinity .
- Docking Studies : Use AutoDock Vina to simulate interactions with protein targets (e.g., PDB: 2JDO for kinases). Key residues (e.g., Asp86 in ATP-binding pockets) may form hydrogen bonds with the carbonyl group or π-π stacking with the benzofuran ring .
- Validation : Compare computed binding energies () with experimental IC values to refine models .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or XRD vs. DFT bond lengths)?
- Methodological Answer :
- XRD Validation : Obtain single-crystal X-ray diffraction data (e.g., CCDC deposition) to resolve ambiguities in stereochemistry. For example, XRD confirmed the (2E)-configuration in analogous enones with -factors < 5% .
- Dynamic NMR : Variable-temperature H NMR can detect conformational flexibility causing anomalous NOE signals .
- Hybrid Methods : Combine XRD bond lengths with DFT-optimized geometries to identify systematic errors (e.g., overestimated van der Waals radii in computations) .
Q. How can reaction pathways be optimized to address low yields in scale-up synthesis?
- Methodological Answer :
- Mechanistic Analysis : Use LC-MS to identify intermediates and side products (e.g., aldol adducts vs. over-dehydration byproducts) .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., condensation), improving heat transfer and reducing side reactions .
- DoE Approach : Apply Design of Experiments (DoE) to optimize parameters (temperature, residence time, catalyst loading) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
